4-Fluoro-2-methyl-1-(methylsulfonyl)benzene
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Overview
Description
4-Fluoro-2-methyl-1-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H9FO2S It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, a methyl group, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The reaction conditions are generally mild and can tolerate a variety of functional groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes . These methods ensure high yield and purity of the final product. The choice of method depends on factors such as cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methyl-1-(methylsulfonyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The methylsulfonyl group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can produce sulfoxides or sulfones.
Scientific Research Applications
4-Fluoro-2-methyl-1-(methylsulfonyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical or biological outcomes. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-Fluoro-4-(methylsulfinyl)benzene
- 4-Fluoro-1-methyl-2-(methylsulfonyl)benzene
Uniqueness
4-Fluoro-2-methyl-1-(methylsulfonyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-fluoro-2-methyl-1-methylsulfonylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2S/c1-6-5-7(9)3-4-8(6)12(2,10)11/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTECWKSRQPLXSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375519 |
Source
|
Record name | 4-Fluoro-1-(methanesulfonyl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
828270-62-8 |
Source
|
Record name | 4-Fluoro-1-(methanesulfonyl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 828270-62-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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